[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and at least one phenyl group . The presence of the trifluoromethyl group and the phenylsulfanyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrazole ring which is a five-membered ring with two nitrogen atoms. It also has a phenylsulfanyl group attached to one of the carbon atoms and a trifluoromethyl group attached to another carbon atom in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity. The phenylsulfanyl group could potentially participate in hydrogen bonding, affecting the compound’s solubility .Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationship Studies
Research has focused on the synthesis and structure-activity relationship (SAR) studies of compounds similar to [1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate. For example, the synthesis of potent antihyperglycemic agents involving the trifluoromethyl and phenylsulfanyl groups on a pyrazolone structure has been explored. These compounds have shown significant antihyperglycemic effects in diabetic mouse models, highlighting their potential in diabetes treatment (Kees et al., 1996).
Antimicrobial Applications
Compounds containing the phenylsulfanyl and trifluoromethyl groups, similar to the core structure of the compound , have been synthesized and evaluated for their antimicrobial properties. Derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017).
Catalytic Applications in Organic Synthesis
Research has also explored the use of related compounds as catalysts in organic synthesis. For instance, the use of sulfuric acid derivatives as recyclable catalysts for condensation reactions involving aromatic aldehydes and pyrazolones has been studied, demonstrating efficient synthesis routes with high yields and eco-friendly reaction conditions (S. Tayebi et al., 2011).
Applications in Material Science
The structural characteristics of related pyrazole derivatives have been investigated, with studies on molecular conformations and hydrogen bonding patterns. This research provides insights into the design of materials with specific properties, such as those required for spin-crossover applications or for the development of molecular electronics (B. K. Sagar et al., 2017).
Environmental and Analytical Applications
The synthesis of labeled compounds, such as those involving pyrazole ring systems, for use as radiotracers in environmental and toxicological studies has been reported. This allows for the tracking of compound distribution and metabolism in biological systems, providing valuable data for safety assessments and environmental impact studies (Xun Liu et al., 2011).
Mechanism of Action
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could form covalent bonds with its target, leading to changes in the target’s function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target. Specific information on how these factors influence the action of [1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is currently unavailable .
Properties
IUPAC Name |
[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c1-25-17(28-14-5-3-2-4-6-14)15(16(24-25)19(21,22)23)11-27-18(26)12-7-9-13(20)10-8-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPKODZVPPBZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.